8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
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Overview
Description
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C16H9Cl2NO2. This compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural features that allow it to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-chloroaniline with 2-chlorobenzoyl chloride, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Halogen substitution reactions are common, where the chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .
Scientific Research Applications
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. This mechanism is similar to that of other quinoline derivatives .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
- 4-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Uniqueness
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds. The presence of chlorine atoms at specific positions on the quinoline ring contributes to its higher potency and selectivity in targeting biological molecules .
Properties
IUPAC Name |
8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDOWKIFSYBWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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